5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
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Overview
Description
5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a complex organic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and is further substituted with benzyl and tert-butylphenyl groups. The tetrafluoroborate anion is often used to stabilize the cationic form of the compound.
Preparation Methods
The synthesis of 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate typically involves multiple steps. The synthetic route generally starts with the preparation of the triazole ring, followed by the formation of the oxazine ring. The benzyl and tert-butylphenyl groups are introduced through substitution reactions. The final step involves the formation of the tetrafluoroborate salt to stabilize the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The benzyl and tert-butylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and oxazine rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The benzyl and tert-butylphenyl groups enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other triazolo-oxazines and triazole derivatives. For example:
(S)-5-benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate: This compound has a mesityl group instead of a tert-butylphenyl group, which affects its reactivity and applications.
(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate: The perfluorophenyl group introduces different electronic properties, making it suitable for specific applications. The uniqueness of 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C22H26BF4N3O |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C22H26N3O.BF4/c1-22(2,3)18-9-11-19(12-10-18)25-16-24-20(14-26-15-21(24)23-25)13-17-7-5-4-6-8-17;2-1(3,4)5/h4-12,16,20H,13-15H2,1-3H3;/q+1;-1 |
InChI Key |
NXWUMRJOVSAQRR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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